molecular formula C8H9N3O3S B13317891 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile

2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile

Cat. No.: B13317891
M. Wt: 227.24 g/mol
InChI Key: UMXQICABTBFCGN-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile is an organic compound that features a methanesulfonyl group, a pyrazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring or the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

    Biological Studies: It can act as a ligand or probe, binding to proteins or other biomolecules to study their function and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methanesulfonyl-3-(1H-pyrazol-3-yl)-3-oxopropanenitrile: Lacks the methyl group on the pyrazole ring.

    3-(1-Methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile: Lacks the methanesulfonyl group.

    2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of the nitrile group.

Uniqueness

2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanenitrile is unique due to the presence of both the methanesulfonyl and nitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

3-(1-methylpyrazol-3-yl)-2-methylsulfonyl-3-oxopropanenitrile

InChI

InChI=1S/C8H9N3O3S/c1-11-4-3-6(10-11)8(12)7(5-9)15(2,13)14/h3-4,7H,1-2H3

InChI Key

UMXQICABTBFCGN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)C(C#N)S(=O)(=O)C

Origin of Product

United States

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